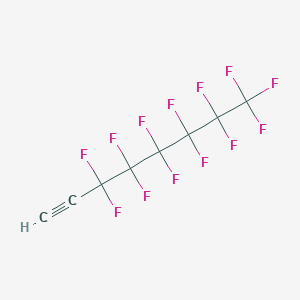

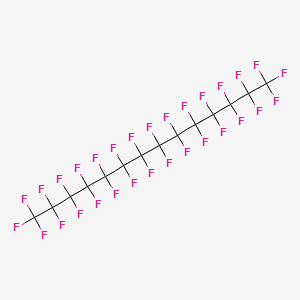

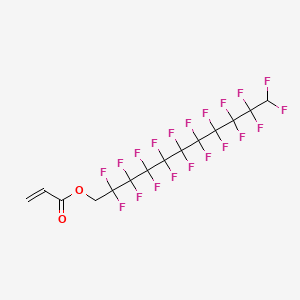

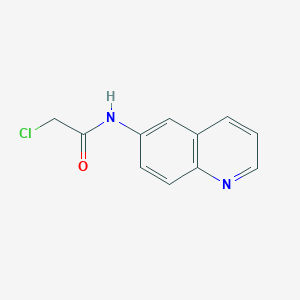

![molecular formula C14H15NO4 B1305985 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid CAS No. 436811-18-6](/img/structure/B1305985.png)

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that is part of the isoindole derivatives . Isoindole derivatives are known for their biological activities and have been reported to be inhibitors of serine/threonine protein phosphates 1 and 2A .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, 2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones were synthesized, and their C-2 selective ring-opening products were obtained through nucleophilic additions such as with MeOH . The methoxydiols obtained from the ring-opening reactions were converted to corresponding acetate derivatives .Molecular Structure Analysis

The isoindole skeleton structure consists of a fused five-membered imide and a six-membered ring . Therefore, derivatization may be performed by transformations of both rings to synthesize derivatives of isoindoles .Chemical Reactions Analysis

Donor-acceptor cyclopropanes are unique strained compounds that have been studied extensively toward the synthesis of valuable heterocyclic compounds . A two-step sequence to spirocyclic heterocycles involving an initial cycloaddition of an alkylidene cyclopropane followed by Lewis acid catalyzed annulation of the cyclopropane with an array of electrophiles has been investigated .Physical And Chemical Properties Analysis

The structures of the methoxydiacetates were determined by 1H and 13C NMR and X-ray analyses . Theoretical computations were carried out to explain the regioselectivity in the ring-opening reaction of epoxy alcohols .Applications De Recherche Scientifique

Synthesis of Quaternary Salts

The compound is used in the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo [2,1-b]thiazolium salts . The reaction of dihydroimidazole-2-thiol with N-(3-chloro-2-oxopropyl)phthalimide leads to the formation of this compound, which undergoes intramolecular heterocyclization to dihydroimidazothiazole system by the action of a dehydrating agent .

Synthesis of New Trisubstituted Derivatives

The compound is used in the synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives . The methoxydiols obtained from the ring-opening reactions are converted to corresponding acetate derivatives .

Precursor for N-substituted Derivatives

Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, is used as a novel precursor for N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and 7-hydroxyquinolin-2(1H)-ones synthesis .

Synthesis and Antiviral Activity

A series of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives were synthesized and studied for antiviral activity against smallpox vaccine virus . The compounds showed pronounced activity .

Synthesis of Polycyclic N-Amidoimides

The compound is used in the synthesis of polycyclic N-amidoimides .

Orientations Futures

The potential for α-keto esters to serve as acceptor groups in donor-acceptor cyclopropane annulations was explored . This led to the development of a copper-(II) catalyzed annulation of these cyclopropanes with aromatic aldehydes that proceeded with good diastereoselectivity . These findings could pave the way for future research in this area.

Propriétés

IUPAC Name |

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-10(17)3-4-15-13(18)11-6-1-2-7(9-5-8(6)9)12(11)14(15)19/h1-2,6-9,11-12H,3-5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKBNBWTDBEIPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387759 |

Source

|

| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |

CAS RN |

436811-18-6 |

Source

|

| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

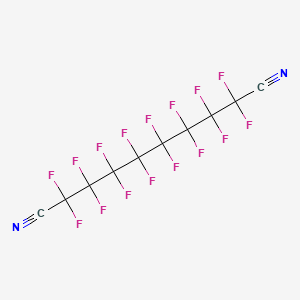

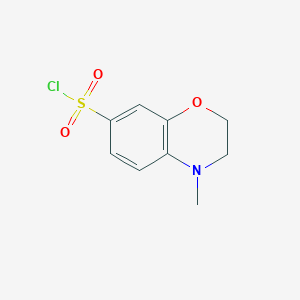

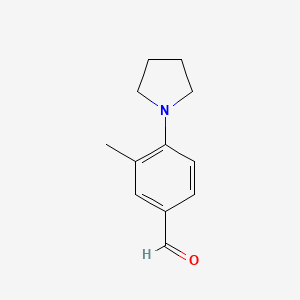

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)